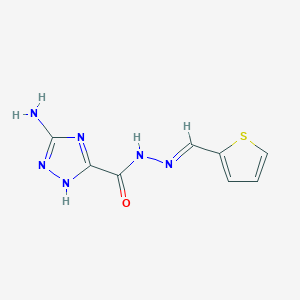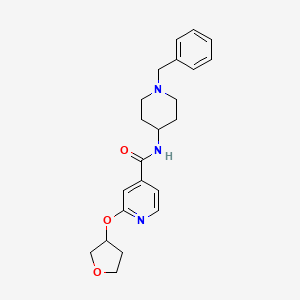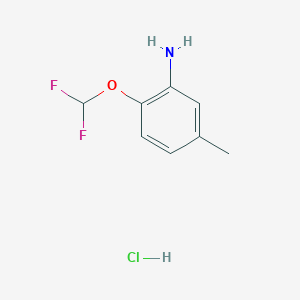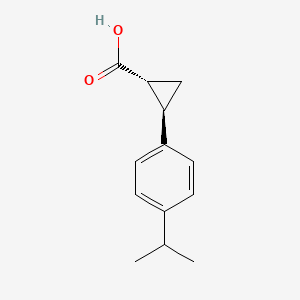
3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cysteine proteases and has been shown to have a variety of biological effects. In
Scientific Research Applications
Synthesis of Sulfonamide Derivatives
- A study by Janosik et al. (2006) explored the efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles, leading to the direct synthesis of corresponding sulfonamides. This protocol allows for clean and simple operations, facilitating the creation of various sulfonamide derivatives, which are significant in medicinal chemistry (Janosik et al., 2006).
Reactions with Nitrogen Nucleophiles
- The work by Obafemi (1982) describes reactions of similar compounds, demonstrating the versatility of these chemicals in producing a range of sulfonamides through reactions with nitrogen nucleophiles. Such versatility is crucial in the synthesis of complex organic molecules (Obafemi, 1982).
Antibacterial and Surface Activity
- Research by El-Sayed (2006) shows the synthesis of 1,2,4-triazole derivatives from related compounds, highlighting their potential antibacterial properties and surface activity. This indicates the role of these compounds in the development of new antibacterial agents and their possible industrial applications (El-Sayed, 2006).
Application in Anticancer Research
- A study by Redda et al. (2011) involves the synthesis of benzamide/benzene sulfonamide derivatives, indicating their potential as anticancer agents. This research highlights the importance of such compounds in the development of novel therapeutic agents for cancer treatment (Redda et al., 2011).
Novel Synthesis Methods
- The work by Ran et al. (2014) focuses on the synthesis of 3-pyrrolin-2-ones using 1-sulfonyl 1,2,3-triazole, showcasing innovative methods in synthesizing biologically relevant compounds. This is significant for advancing synthetic methodologies in organic chemistry (Ran et al., 2014).
properties
IUPAC Name |
3-chloro-5-(2,2,2-trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl5NO3S/c7-2-1-3(4(13)6(8,9)10)12-5(2)16(11,14)15/h1,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBIOUCWMOUSMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1Cl)S(=O)(=O)Cl)C(=O)C(Cl)(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl5NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(1,3-benzodioxol-5-yl)-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2410330.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2410332.png)


![2,5-Dioxadispiro[2.0.44.33]undecane](/img/structure/B2410335.png)
![Allyl 1,3,7-trimethyl-2,4-dioxo-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2410336.png)




